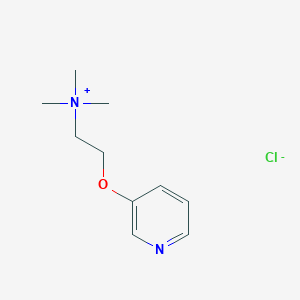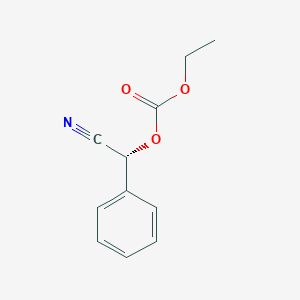![molecular formula C24H41NO3S B12577891 [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol CAS No. 189631-29-6](/img/structure/B12577891.png)
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Dodecylbenzol-1-sulfonyl)piperidin-2-yl]methanol: ist eine chemische Verbindung, die zur Klasse der Sulfonylpiperidine gehört. Sie zeichnet sich durch das Vorhandensein einer Dodecylbenzosulfonylgruppe aus, die an einen Piperidinring gebunden ist, welcher zusätzlich mit einer Methanolgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [1-(4-Dodecylbenzol-1-sulfonyl)piperidin-2-yl]methanol umfasst typischerweise folgende Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.
Einführung der Dodecylbenzosulfonylgruppe: Dieser Schritt beinhaltet die Sulfonierung des Piperidinrings unter Verwendung von Dodecylbenzosulfonylchlorid unter basischen Bedingungen.
Anbindung der Methanolgruppe:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von fortschrittlichen Katalysatoren, optimierten Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[1-(4-Dodecylbenzol-1-sulfonyl)piperidin-2-yl]methanol: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methanolgruppe kann zu einem Aldehyd oder einer Carbonsäure oxidiert werden.
Reduktion: Die Sulfonylgruppe kann zu einem Sulfid reduziert werden.
Substitution: Der Piperidinring kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Nucleophile wie Amine oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Sulfiden.
Substitution: Bildung von substituierten Piperidinderivaten.
Wissenschaftliche Forschungsanwendungen
[1-(4-Dodecylbenzol-1-sulfonyl)piperidin-2-yl]methanol: hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von [1-(4-Dodecylbenzol-1-sulfonyl)piperidin-2-yl]methanol beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. Die Sulfonylgruppe kann mit Proteinen und Enzymen interagieren und deren Aktivität möglicherweise hemmen. Der Piperidinring kann auch mit Rezeptoren in biologischen Systemen interagieren und deren Funktion modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptors in biological systems, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[1-(4-Dodecylbenzol-1-sulfonyl)piperidin-2-yl]methanol: kann mit anderen Sulfonylpiperidinderivaten verglichen werden:
1-Boc-4-AP: Wird als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Verbindungen verwendet.
4-ANPP: Ein weiteres Piperidinderivat, das bei der Synthese von Pharmazeutika verwendet wird.
N-Phenethyl-4-piperidon: Wird bei der Synthese verschiedener Piperidin-basierter Medikamente verwendet.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und Anwendungen, was die Einzigartigkeit von [1-(4-Dodecylbenzol-1-sulfonyl)piperidin-2-yl]methanol hervorhebt.
Eigenschaften
CAS-Nummer |
189631-29-6 |
|---|---|
Molekularformel |
C24H41NO3S |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
[1-(4-dodecylphenyl)sulfonylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C24H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-14-22-16-18-24(19-17-22)29(27,28)25-20-13-12-15-23(25)21-26/h16-19,23,26H,2-15,20-21H2,1H3 |
InChI-Schlüssel |
POVWLGSDAXOTQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)

